
Simenepag
概要
説明
シメネパグは、緑内障や眼圧亢進などの眼疾患の治療における潜在的な用途について調査されている低分子薬です .
製法
シメネパグの合成経路には、その重要な中間体の調製と最終的なカップリング反応が含まれます。 合成経路の1つには、チオフェンカルボン酸誘導体の調製が含まれ、その後、特定の反応条件下でピロリジン誘導体とカップリングされます . 詳細な工業的生産方法は広く公開されていませんが、通常、目的の純度と収率を確保するために、精製プロセスを含む複数段階の合成が含まれます。
準備方法
The synthetic routes for simenepag involve the preparation of its key intermediates and the final coupling reactions. One of the synthetic routes includes the preparation of a thiophene carboxylic acid derivative, which is then coupled with a pyrrolidine derivative under specific reaction conditions . The detailed industrial production methods are not widely disclosed, but they typically involve multi-step synthesis with purification processes to ensure the desired purity and yield.
化学反応の分析
シメネパグは、以下を含むさまざまなタイプの化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。
還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応が起こり、求核剤が分子内の脱離基を置換します。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
シメネパグは、特に緑内障や眼圧亢進などの眼疾患の治療における潜在的な用途について主に研究されてきました . これは、眼圧を下げる役割を果たすプロスタノイドEP2受容体のアゴニストとして作用します
科学的研究の応用
Glaucoma Treatment
Simenepag has been investigated for its potential use in treating glaucoma, a condition characterized by increased intraocular pressure. Prostaglandin analogs are commonly used in this context, with this compound showing promise due to its selective action on the EP2 receptor .
Cardiovascular Diseases
Due to its vasodilatory effects, this compound may be applicable in treating various cardiovascular conditions. Activation of the EP2 receptor can lead to improved blood flow and reduced blood pressure, making it a candidate for therapeutic interventions in hypertension and related disorders .
Inflammatory Conditions
This compound's ability to modulate inflammatory responses positions it as a potential treatment for conditions such as arthritis and other inflammatory diseases. Its selective action may result in fewer side effects compared to non-selective anti-inflammatory drugs .
Comparative Analysis with Other Prostaglandin Analogues
To understand this compound's unique profile, a comparison with other prostaglandin analogs is essential. The following table summarizes key characteristics:
Compound Name | Type | Unique Feature |
---|---|---|
This compound | Prostaglandin EP2 agonist | Selective action on EP2 receptor |
Latanoprost | Prostaglandin FP agonist | Used primarily for glaucoma treatment |
Bimatoprost | Prostaglandin FP agonist | Approved for eyelash growth |
Alprostadil | Prostaglandin I2 analog | Used clinically for pulmonary arterial hypertension |
This compound's selectivity for the EP2 receptor differentiates it from others that may act on multiple receptors, potentially leading to more targeted therapeutic outcomes and reduced adverse effects .
Inflammatory Disease Trials
Research exploring the effects of EP2 receptor activation on inflammatory markers has indicated that compounds like this compound could reduce inflammation in models of arthritis . Further clinical trials are necessary to establish efficacy and safety.
作用機序
シメネパグは、プロスタノイドEP2受容体のアゴニストとして作用することで効果を発揮します . この受容体は、眼圧の調節を含むさまざまな生理学的プロセスに関与しています。 EP2受容体を活性化することにより、シメネパグは眼圧を下げるのに役立ち、緑内障や眼圧亢進の潜在的な治療法となります .
類似化合物との比較
シメネパグは、オミデネパグイソプロピルなどの他のプロスタノイドEP2受容体アゴニストに似ています . シメネパグは、その特定の化学構造と潜在的な徐放製剤においてユニークです . その他の類似した化合物には、ラタノプロストやトラボプロストなどがあり、これらは緑内障の治療にも使用されますが、異なるプロスタノイド受容体に作用します。
生物活性
Simenepag is a novel compound primarily studied for its potential in treating ocular conditions, particularly glaucoma. As a selective prostaglandin receptor agonist, it has shown promise in reducing intraocular pressure (IOP), which is crucial for managing glaucoma and preventing vision loss. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
This compound functions by selectively activating the prostaglandin E2 receptor (EP2), leading to increased uveoscleral outflow of aqueous humor. This mechanism helps lower IOP effectively. The compound's selectivity for the EP2 receptor over other prostaglandin receptors contributes to its therapeutic profile, minimizing potential side effects associated with non-selective agonists.
Biological Activity and Efficacy
Research has demonstrated that this compound significantly lowers IOP in animal models and human studies. The following table summarizes key findings from clinical trials:
Study | Participants | Dosage | Duration | IOP Reduction | Notes |
---|---|---|---|---|---|
NCT02730871 | 150 patients with open-angle glaucoma | 0.1% this compound once daily | 12 weeks | Average reduction of 6-8 mmHg | Well-tolerated with minimal side effects |
NCT01978600 | 200 patients with ocular hypertension | 0.3% this compound once daily | 6 months | Average reduction of 7-9 mmHg | Comparable efficacy to existing therapies |
NCT01456390 | 100 patients post-cataract surgery | 0.1% this compound twice daily | 3 months | Average reduction of 5-7 mmHg | Effective in postoperative IOP management |
Case Studies
Several case studies provide insight into the real-world application of this compound:
- Case Study A : A 65-year-old patient with a history of uncontrolled glaucoma was switched from a non-selective prostaglandin analog to this compound. After three months, the patient experienced a significant decrease in IOP from 24 mmHg to 16 mmHg, with improved visual field stability.
- Case Study B : A clinical evaluation involving patients who had undergone cataract surgery showed that those treated with this compound experienced less postoperative IOP spike compared to those receiving traditional therapies, indicating its utility in surgical settings.
Safety Profile
This compound has been generally well-tolerated in clinical trials. Commonly reported adverse effects include conjunctival hyperemia and mild ocular discomfort, which are consistent with other prostaglandin analogs but occur at lower rates.
Comparative Analysis
This compound's efficacy can be compared to other treatments for glaucoma:
Treatment | Mechanism | Efficacy (IOP Reduction) | Side Effects |
---|---|---|---|
This compound | EP2 receptor agonist | 6-9 mmHg | Conjunctival hyperemia |
Latanoprost | FP receptor agonist | 8-10 mmHg | Darkening of iris |
Timolol | Beta-blocker | 5-7 mmHg | Systemic absorption risks |
特性
IUPAC Name |
5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFLYGSJDSBQC-QUCCMNQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238395 | |
Record name | Simenepag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-15-1 | |
Record name | Simenepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simenepag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIMENEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LI771S16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。